Home > Products > Screening Compounds P112201 > Vat-Cit-PAB-Monomethyl Dolastatin 10
Vat-Cit-PAB-Monomethyl Dolastatin 10 -

Vat-Cit-PAB-Monomethyl Dolastatin 10

Catalog Number: EVT-10950457
CAS Number:
Molecular Formula: C60H93N11O11S
Molecular Weight: 1176.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vat-Cit-PAB-Monomethyl Dolastatin 10 is a novel compound designed as an antibody-drug conjugate (ADC) that exhibits significant antitumor activity. This compound utilizes Monomethyl Dolastatin 10, a potent inhibitor of tubulin, linked through the Vat-Cit-PAB linker. The molecular formula for Vat-Cit-PAB-Monomethyl Dolastatin 10 is C60H93N11O11SC_{60}H_{93}N_{11}O_{11}S, with a molecular weight of approximately 1176.53 g/mol. It has been developed for targeted cancer therapy, leveraging the cytotoxic properties of Monomethyl Dolastatin 10 while minimizing systemic toxicity associated with traditional chemotherapeutics .

Source and Classification

Monomethyl Dolastatin 10 is derived from the marine mollusk Dolabella auricularia, known for producing various bioactive compounds. The classification of Vat-Cit-PAB-Monomethyl Dolastatin 10 falls under ADCs, specifically designed to deliver cytotoxic agents selectively to cancer cells while sparing normal tissues. This compound represents a significant advancement in targeted cancer therapies, combining the specificity of monoclonal antibodies with the potency of small-molecule drugs .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vat-Cit-PAB-Monomethyl Dolastatin 10 involves several key steps:

  1. Convergent Synthesis: This method allows for the assembly of complex molecules by synthesizing different fragments separately before combining them. Key intermediates include various peptide segments that are coupled to form the complete structure.
  2. Modifications: Researchers have explored various modifications to enhance hydrophilicity and reduce aggregation, focusing on substituents at the N-terminal and C-terminal ends of the dolastatin backbone .
  3. Linker Attachment: The Vat-Cit-PAB linker is crucial for conjugating Monomethyl Dolastatin 10 to antibodies, facilitating selective delivery to cancer cells. The synthesis process includes protecting group strategies and coupling reactions that ensure high purity and yield of the final product .
Molecular Structure Analysis

Structure and Data

The molecular structure of Vat-Cit-PAB-Monomethyl Dolastatin 10 is characterized by its complex peptide backbone, which includes several amino acid residues arranged in a specific sequence that contributes to its biological activity. The structural features include:

  • Peptide Bonds: These are critical for maintaining the integrity and function of the compound.
  • Functional Groups: Various functional groups enhance solubility and binding affinity to target proteins.

The detailed structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions and Technical Details

Vat-Cit-PAB-Monomethyl Dolastatin 10 participates in several chemical reactions essential for its functionality:

  1. Tubulin Binding: The compound acts as a non-competitive inhibitor of tubulin polymerization, interacting specifically with β-tubulin at sites overlapping with vinca alkaloids, thereby disrupting microtubule dynamics necessary for cell division .
  2. Hydrolysis: The Vat-Cit-PAB linker undergoes hydrolysis under physiological conditions, releasing Monomethyl Dolastatin 10 at the tumor site, which enhances its therapeutic efficacy while minimizing off-target effects .
Mechanism of Action

Process and Data

The mechanism of action for Vat-Cit-PAB-Monomethyl Dolastatin 10 involves:

  • Targeting Microtubules: Upon internalization into cancer cells, Monomethyl Dolastatin 10 binds to β-tubulin, inhibiting microtubule polymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing tumor cells .
  • Selective Delivery: The ADC format allows for targeted delivery, where the antibody component selectively binds to tumor-associated antigens, ensuring that the cytotoxic agent is released primarily within malignant cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vat-Cit-PAB-Monomethyl Dolastatin 10 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

Vat-Cit-PAB-Monomethyl Dolastatin 10 has promising applications in:

  • Cancer Therapy: It is primarily investigated as a therapeutic agent in oncology due to its potent antitumor properties.
  • Research Tool: The compound serves as a valuable tool in studying microtubule dynamics and developing new ADC formulations with improved efficacy and safety profiles.
Introduction to Vat-Cit-PAB-Monomethyl Dolastatin 10 in Targeted Anticancer Therapeutics

Historical Context and Evolution of Dolastatin 10 Derivatives in Oncology

The marine-derived pentapeptide Dolastatin 10, isolated from the sea hare Dolabella auricularia, emerged as a revolutionary antimitotic agent in the 1980s due to its sub-nanomolar cytotoxicity. Despite its clinical failure as a standalone chemotherapeutic agent due to systemic toxicity and narrow therapeutic windows, Dolastatin 10 became the structural blueprint for synthetic auristatins—potent tubulin polymerization inhibitors. The pivotal modification involved N-terminal monomethylation, yielding Monomethyl Dolastatin 10 (Monomethylauristatin D, MMAD; CAS 1415329-13-3). This derivative retained potent cytotoxicity while serving as an optimal payload for antibody-drug conjugates (ADCs). Its mechanism involves binding to the vinca domain of tubulin, disrupting microtubule assembly, and inducing G2/M phase arrest [3] [4] [9].

Structural refinements focused on subunit modifications to enhance bioavailability and conjugation efficiency. For instance, azide-functionalized derivatives at the P4 subunit (dolaproine analogue) demonstrated retained or improved cytotoxicity, while serving as chemical handles for linker attachment. Analogues like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) further optimized solubility and plasma stability, broadening ADC applicability [3] [9].

Table 1: Evolution of Key Dolastatin 10-Derived Payloads

PayloadStructural ModificationMolecular TargetADC Utilization
Dolastatin 10Natural pentapeptideTubulin polymerizationLimited (high toxicity)
Monomethyl Dolastatin 10 (MMAD)N-terminal monomethylationTubulin polymerizationBrentuximab vedotin analogues
MMAEP5 phenylalanine-O-methyl esterTubulin polymerizationAdcetris® (brentuximab vedotin)
MMAFC-terminal phenylalanineTubulin polymerizationDepatuxizumab mafodotin

Role of Antibody-Drug Conjugates in Modern Chemotherapy

Antibody-drug conjugates represent a paradigm shift in oncology by merging the precision of monoclonal antibodies with the potency of cytotoxic payloads. These three-component biologics comprise:

  • A monoclonal antibody targeting tumor-associated antigens (e.g., CD30, HER2),
  • A synthetic linker ensuring plasma stability and tumor-specific payload release,
  • A cytotoxic payload (e.g., auristatins, maytansinoids) eradicating cancer cells post-internalization [2] [5].

Vat-Cit-PAB-Monomethyl Dolastatin 10 exemplifies this architecture. Its incorporation into ADCs leverages antigen-mediated endocytosis, where the conjugate traffics to lysosomes. Here, linker cleavage releases Monomethyl Dolastatin 10, inducing apoptosis. Compared to conventional chemotherapy, ADCs minimize off-target effects by confining payload release to antigen-positive cells. Over 80 ADCs are currently in clinical trials, with payloads like auristatins dominating due to their predictable pharmacokinetics and sub-nanomolar potency [3] [5] [8].

Significance of Vat-Cit-PAB Linker-Drug Conjugation Technology

The Vat-Cit-PAB linker (valine-citrulline-para-aminobenzyloxycarbonyl) is a proteolytically cleavable tether critical for ADC efficacy. Its design addresses two conflicting requirements: circulatory stability and tumor-specific payload release. The linker incorporates three functional segments:

  • Valine-Citrulline Dipeptide: A substrate for lysosomal cathepsin B, overexpressed in tumor cells,
  • Para-Aminobenzyl (PAB) Self-immolative Spacer: Enables 1,6-elimination post-cleavage, releasing unmodified Monomethyl Dolastatin 10,
  • Maleimidocaproyl (MC) or "Vat" Group: Facilitates cysteine-directed conjugation to antibodies [1] [6] [10].

Table 2: Comparative Protease Specificity of Dipeptide Linkers

Linker ChemistryPrimary Cleavage EnzymePlasma Stability (Half-Life)Tumor-Specificity
Valine-Citrulline (Vat-Cit)Cathepsin B, Cathepsin L/K>7 daysModerate
Cyclobutane-Citrulline (cBu-Cit)Cathepsin B>7 daysHigh
Valine-Alanine (Val-Ala)Cathepsin B>7 daysModerate

Advancements in linker technology focus on enhancing tumor selectivity. Traditional Val-Cit linkers exhibit broad cathepsin susceptibility, risking off-target payload release. In contrast, cyclobutane-dicarboxamide-citrulline (cBu-Cit) linkers demonstrate superior cathepsin B specificity. In vitro, cBu-Cit-conjugated ADCs show >75% payload release inhibition with cathepsin B inhibitors versus <15% for Val-Cit linkers with single-protease inhibitors, minimizing normal tissue toxicity [2] [10].

The integration of Vat-Cit-PAB with Monomethyl Dolastatin 10 exemplifies rational ADC design:

  • Conjugation: Maleimide groups in "Vat" attach to antibody cysteine residues (typically DAR 4–8),
  • Circulatory Stability: The linker resives serum proteases at pH 7.4,
  • Tumor Activation: Lysosomal cathepsin B cleaves the Cit-PAB bond, triggering self-immolation and payload release [1] [6] [7].

This synergy positions Vat-Cit-PAB-Monomethyl Dolastatin 10 as a cornerstone payload-linker system in next-generation ADCs, balancing precision and potency in targeted anticancer therapy [1] [3].

Properties

Product Name

Vat-Cit-PAB-Monomethyl Dolastatin 10

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C60H93N11O11S

Molecular Weight

1176.5 g/mol

InChI

InChI=1S/C60H93N11O11S/c1-14-38(8)51(46(80-12)33-47(72)71-30-19-23-45(71)52(81-13)39(9)53(73)67-44(57-63-29-31-83-57)32-40-20-16-15-17-21-40)69(10)58(77)49(36(4)5)68-56(76)50(37(6)7)70(11)60(79)82-34-41-24-26-42(27-25-41)65-54(74)43(22-18-28-64-59(62)78)66-55(75)48(61)35(2)3/h15-17,20-21,24-27,29,31,35-39,43-46,48-52H,14,18-19,22-23,28,30,32-34,61H2,1-13H3,(H,65,74)(H,66,75)(H,67,73)(H,68,76)(H3,62,64,78)/t38-,39+,43-,44-,45-,46+,48-,49-,50-,51-,52+/m0/s1

InChI Key

GXCUHADNABTLIA-VTSYECEKSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.